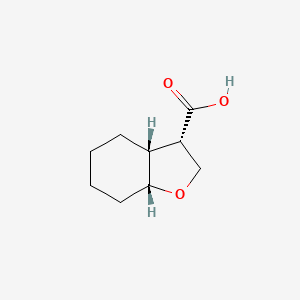

(3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid

Description

This compound is a bicyclic, partially hydrogenated benzofuran derivative with a carboxylic acid substituent at the 3-position. Its structure consists of a fused bicyclic system: a furan ring (oxygen-containing heterocycle) merged with a fully saturated cyclohexane ring. The stereochemistry (3S,3aR,7aR) indicates specific spatial arrangements critical for its physicochemical and biological properties.

Properties

CAS No. |

2138214-59-0 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h6-8H,1-5H2,(H,10,11) |

InChI Key |

ZWELIZWEVXSHEJ-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(CO2)C(=O)O |

Canonical SMILES |

C1CCC2C(C1)C(CO2)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid (CAS Number: 2138214-59-0) is a compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and data.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Structure : The compound features a benzofuran ring structure which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have shown that benzofuran derivatives can possess antioxidant properties. This is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.

- Anti-inflammatory Effects : Some derivatives of benzofuran have been noted for their anti-inflammatory effects. The carboxylic acid functional group in this compound may contribute to modulating inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. This could be relevant in developing new antimicrobial agents.

- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to influence neurological pathways positively.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity (PubChem).

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with a benzofuran core can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A specific study highlighted how modifications to the benzofuran structure enhanced its efficacy in reducing inflammation markers in cell cultures (ResearchGate).

Antimicrobial Properties

A recent investigation into the antimicrobial properties of various benzofuran derivatives found that some exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that the introduction of carboxylic acid groups could enhance antimicrobial efficacy (PubChem).

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | ResearchGate |

| Antimicrobial | Activity against Gram-positive/negative | PubChem |

| Neuroprotective | Potential modulation of neurological pathways | Ongoing research |

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that (3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid may possess antimicrobial properties. A study utilizing machine learning techniques to predict active antimicrobial compounds highlighted the potential of similar structures in yielding effective antimicrobial agents .

- Anti-inflammatory Properties : Compounds with similar structural features have been studied for their anti-inflammatory effects. The benzofuran moiety is known to interact with inflammatory pathways and could be a candidate for further investigation in this area.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold in drug design:

- Drug Development : The compound can serve as a lead structure for synthesizing new therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further optimization in drug discovery programs.

Material Science Applications

In addition to its medicinal applications, this compound could have utility in material science:

- Polymer Chemistry : The carboxylic acid functional group allows for potential incorporation into polymer matrices. This could lead to the development of novel materials with specific mechanical or thermal properties.

Case Studies and Research Findings

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical transformations:

-

Esterification : Reaction with methanol and dimethyl sulfate under basic conditions yields methyl esters (e.g., methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) .

-

Amidation : Condensation with amines (e.g., 4-methoxybenzylamine) forms amides via reductive amination .

Halogenation

Electrophilic halogenation at the benzofuran ring is achieved using bromine or chlorine sources:

-

Bromination : Dibromination of the acetyl group with Br₂ in acetic acid yields dibromo derivatives (e.g., III ) .

-

Chlorination : Reaction with Cl₂ or SOCl₂ introduces chloro substituents (e.g., V and VI ) .

Reductive Amination Mechanism

-

Step 1 : Imine formation between the aldehyde (7a ) and the amine.

-

Step 2 : Aza-Michael addition of the amine to the enone system, followed by NaBH₃CN-mediated reduction to yield tricyclic products (8 ) .

-

Key intermediates : Hemiaminal (11 ) and tricyclic hemiacetal (13 ) are observed via NMR .

Epimerization Dynamics

Under acidic conditions, reversible epimerization at C-3 occurs, enabling diastereoselective product formation. This is critical for controlling the stereochemistry of the final tricyclic scaffold .

Analytical Characterization

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural attributes of the target compound with two related molecules from the evidence:

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to benzofuran derivatives.

Key Structural Differences

- Ring System: The target compound features an octahydro-benzofuran system (two fused saturated rings), whereas Carbic anhydride has a tetrahydro-methanoisobenzofuran (bridged bicyclic structure) . The phenanthrene derivative contains a decalin-phenanthrene hybrid with additional substituents .

- Functional Groups: The carboxylic acid group in the target compound is less reactive than the anhydride group in Carbic anhydride, which is highly electrophilic and prone to hydrolysis.

Hazard Profiles

- Target Compound: Likely low to moderate irritancy due to the carboxylic acid group. No direct data available.

- Carbic Anhydride : High hazard (skin sensitization, eye damage) due to reactive anhydride functionality .

- Phenanthrene Derivative: No specific hazards reported, though polycyclic structures often pose metabolic or environmental risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid?

- Methodological Answer: Synthesis typically involves cycloaddition or functionalization of bicyclic precursors. For example, stereoselective Diels-Alder reactions using furan derivatives and dienophiles (e.g., maleic anhydride) under controlled temperatures (0–25°C) yield the octahydrobenzofuran core. Post-functionalization steps, such as carboxylation at the 3-position, require catalytic hydrogenation or enzymatic resolution to maintain stereochemical integrity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating enantiomerically pure fractions.

Q. How is the stereochemical configuration of the compound confirmed?

- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry, as demonstrated in studies of related octahydrobenzofuran derivatives . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR with NOESY for spatial proximity analysis) and polarimetry to verify optical rotation consistency with reported data.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard classifications include skin sensitization and eye irritation) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.

- Storage: Inert atmosphere (argon/nitrogen) at room temperature, tightly sealed to prevent hydrolysis or oxidation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound?

- Methodological Answer:

- Kinetic vs. Thermodynamic Control: Adjust reaction temperatures and catalysts to favor desired stereoisomers. For example, chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity in cycloadditions .

- Chiral Auxiliaries: Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry at the 3-position, followed by cleavage .

- Chromatographic Separation: Use chiral stationary phases (e.g., cellulose-based columns) to resolve diastereomers when synthetic selectivity is insufficient .

Q. What methodologies are used to evaluate the compound’s biological activity and pharmacological potential?

- Methodological Answer:

- Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) tests, with IC values compared to standards like ascorbic acid .

- Anti-inflammatory Screening: Inhibition of COX-1/COX-2 enzymes via ELISA, with selectivity ratios calculated to assess specificity .

- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-malignant cells (e.g., HEK-293) to determine therapeutic indices .

Q. How can contradictions in pharmacological data (e.g., variable cytotoxicity across studies) be resolved?

- Methodological Answer:

- Standardized Protocols: Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (HPLC ≥95%) .

- Mechanistic Studies: Use RNA sequencing or proteomics to identify off-target effects or metabolic pathways influencing activity .

- Collaborative Validation: Replicate experiments across independent labs using blinded samples to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.